molecular formula C26H27ClN4O4S B11654683 (6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654683
M. Wt: 527.0 g/mol
InChI Key: RQXGVQPHTVKGOU-XQWBAOJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

The synthesis of (6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting with the preparation of the core thiadiazolo[3,2-a]pyrimidin-7-one structure. This is typically achieved through a series of condensation reactions involving appropriate precursors. The introduction of the chlorophenyl, ethyl, and methoxy groups is carried out through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxy groups, using common reagents such as halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

(6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may inhibit certain enzymes or receptors, thereby modulating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, (6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific structural features and the resulting chemical and biological properties. Similar compounds include various derivatives of thiadiazolo[3,2-a]pyrimidin-7-one, which may differ in their substituents and overall activity profiles.

Properties

Molecular Formula

C26H27ClN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H27ClN4O4S/c1-5-16-9-15(3)10-18(11-16)34-7-8-35-23-20(27)13-17(14-21(23)33-4)12-19-24(28)31-26(29-25(19)32)36-22(6-2)30-31/h9-14,28H,5-8H2,1-4H3/b19-12-,28-24?

InChI Key

RQXGVQPHTVKGOU-XQWBAOJFSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC)OC

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.